molecular formula C24H22N2O4S2 B246349 1,4-Bis(2-naphthylsulfonyl)piperazine

1,4-Bis(2-naphthylsulfonyl)piperazine

Cat. No.: B246349
M. Wt: 466.6 g/mol
InChI Key: VKMRIXLRGPESPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2-naphthylsulfonyl)piperazine is a synthetic piperazine derivative supplied for laboratory research use. Piperazine derivatives are highly valued in scientific discovery due to their versatility as molecular scaffolds and their broad spectrum of potential biological activities. In medicinal chemistry, piperazine-containing compounds have demonstrated significant promise in anticancer research. Related piperazine sulfonamide compounds have been shown to induce apoptosis in cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways, characterized by caspase-3/7, caspase-9, and caspase-8 activation, cytochrome c release, and cell cycle arrest . Furthermore, in agrochemical research, piperazine structures frequently serve as a key linker or "bridge" to connect active pharmacophores, improving the pharmacokinetic profile and water solubility of candidate molecules . They are investigated for potential antifungal, antibacterial, and insecticidal applications, with their activity often modulated by the electronic properties of attached substituents . The specific 2-naphthylsulfonyl groups on this piperazine core are expected to influence its properties and interactions with biological targets, making it a compound of interest for developing new chemical tools and probes. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other use.

Properties

Molecular Formula

C24H22N2O4S2

Molecular Weight

466.6 g/mol

IUPAC Name

1,4-bis(naphthalen-2-ylsulfonyl)piperazine

InChI

InChI=1S/C24H22N2O4S2/c27-31(28,23-11-9-19-5-1-3-7-21(19)17-23)25-13-15-26(16-14-25)32(29,30)24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2

InChI Key

VKMRIXLRGPESPU-UHFFFAOYSA-N

SMILES

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Sulfonyl and aryl groups (e.g., naphthyl) enhance thermal and chemical stability compared to alkyl or amine substituents. For example, 1,4-Bis(trimethylsilyl)piperazine exhibits utility in high-temperature CVD processes due to its thermal resilience .
  • Synthetic Efficiency : Methacryloyl derivatives like NBMP achieve moderate yields (72%) via solvent-free condensation, highlighting greener synthetic routes . In contrast, chlorodithiolone derivatives require precise stoichiometry for selective synthesis .

Key Observations :

  • Antitumor Activity: Derivatives with electron-deficient groups (e.g., dithiocarboxy or chlorodithiolone) show pronounced antitumor effects. For instance, compound 4d in inhibits HL-60 leukemia cells by 90% at 10 μM .
  • Kinase Inhibition: Thiazole- and dithiolone-substituted piperazines (e.g., ) demonstrate nanomolar kinase inhibition, suggesting sulfonyl-naphthyl analogs might target similar pathways .

Physicochemical and Application Comparisons

Key Observations :

  • Solubility Trends : Hydrophilic substituents (e.g., hydroxyethyl) improve aqueous solubility, critical for pharmaceutical formulations . Conversely, hydrophobic groups like trimethylsilyl or naphthyl enhance compatibility with organic matrices .
  • Polymer Chemistry: Methacryloyl derivatives serve as monomers for functional polymers, whereas sulfonyl-naphthyl analogs may stabilize polymeric networks via π-π stacking .

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